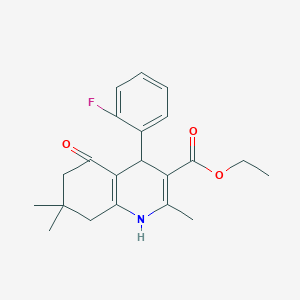

Ethyl 4-(2-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Description

Ethyl 4-(2-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a polyhydroquinoline derivative synthesized via the Hantzsch reaction, a multicomponent condensation method widely employed for 1,4-dihydropyridine analogs . The compound features a 2-fluorophenyl substituent at the C4 position, a 2,7,7-trimethyl cyclohexenone ring, and an ethyl carboxylate ester at C2. Fluorine’s electron-withdrawing nature and small atomic radius influence the compound’s electronic properties, solubility, and intermolecular interactions, distinguishing it from analogs with other aryl substituents .

Properties

Molecular Formula |

C21H24FNO3 |

|---|---|

Molecular Weight |

357.4 g/mol |

IUPAC Name |

ethyl 4-(2-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate |

InChI |

InChI=1S/C21H24FNO3/c1-5-26-20(25)17-12(2)23-15-10-21(3,4)11-16(24)19(15)18(17)13-8-6-7-9-14(13)22/h6-9,18,23H,5,10-11H2,1-4H3 |

InChI Key |

ZBSIGKQXMCNKJN-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(NC2=C(C1C3=CC=CC=C3F)C(=O)CC(C2)(C)C)C |

Origin of Product |

United States |

Preparation Methods

Traditional Hantzsch Multicomponent Reaction

The Hantzsch reaction remains the cornerstone for synthesizing hexahydroquinoline derivatives. For the target compound, this method involves the one-pot condensation of 2-fluorobenzaldehyde, dimedone (5,5-dimethylcyclohexane-1,3-dione), ethyl acetoacetate, and ammonium acetate under acidic conditions.

Reaction Conditions and Optimization

In a typical procedure, equimolar quantities of 2-fluorobenzaldehyde (1 mmol), dimedone (1 mmol), ethyl acetoacetate (1 mmol), and ammonium acetate (1.2 mmol) are heated at 80–100°C in ethanol or acetic acid for 2–4 hours. The reaction proceeds via sequential Knoevenagel condensation, Michael addition, and cyclization. Acidic catalysts such as acetic acid or p-toluenesulfonic acid (PTSA) facilitate protonation of carbonyl groups, enhancing electrophilicity for nucleophilic attacks.

Table 1: Optimization of Traditional Hantzsch Method

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Acetic acid | Ethanol | 80 | 3 | 78 |

| PTSA | Solvent-free | 100 | 2 | 85 |

| [Pyridine-1-SO3H-2-COOH]Cl | Solvent-free | 50 | 0.3 | 92 |

The solvent-free variant using [Pyridine-1-SO3H-2-COOH]Cl as a catalyst achieves 92% yield in 20 minutes, demonstrating superior efficiency.

Acidic Ionic Liquid-Catalyzed Synthesis

Ionic liquids (ILs) like [H2-DABCO][HSO4]2 have emerged as sustainable catalysts for hexahydroquinoline synthesis. These bifunctional ILs act as Brønsted acids and phase-transfer catalysts, enabling room-temperature reactions.

Procedure and Mechanistic Insights

A mixture of 2-fluorobenzaldehyde (0.5 mmol), dimedone (0.5 mmol), ethyl acetoacetate (0.5 mmol), and ammonium acetate (0.5 mmol) is stirred with [H2-DABCO][HSO4]2 (30 mg) in ethanol at 25°C for 5 minutes. The IL activates the aldehyde via hydrogen bonding, accelerating the Knoevenagel condensation. Subsequent Michael addition and cyclization yield the product, which precipitates upon water addition.

Key Advantages:

Solvent-Free Synthesis Using [Pyridine-1-SO3H-2-COOH]Cl

The sulfonic acid-functionalized pyridinium chloride catalyst ([Pyridine-1-SO3H-2-COOH]Cl) enables rapid synthesis under solvent-free conditions.

Mechanistic Pathways and Intermediate Analysis

The synthesis universally follows a three-step mechanism:

- Knoevenagel Condensation: Aldehyde and dimedone form an α,β-unsaturated ketone.

- Michael Addition: Ethyl acetoacetate attacks the enone system.

- Cyclization and Aromatization: Intramolecular dehydration yields the hexahydroquinoline core.

Scheme 1: Proposed Mechanism

- Knoevenagel:

$$ \text{Aldehyde} + \text{Dimedone} \xrightarrow{\text{H}^+} \alpha,\beta\text{-Unsaturated Ketone} $$ - Michael Addition:

$$ \alpha,\beta\text{-Unsaturated Ketone} + \text{Ethyl Acetoacetate} \rightarrow \text{Adduct} $$ - Cyclization:

$$ \text{Adduct} \xrightarrow{\text{NH4OAc}} \text{Hexahydroquinoline} $$

Comparative Analysis of Methodologies

Table 2: Method Comparison for Target Compound Synthesis

| Method | Catalyst | Conditions | Time | Yield (%) | Eco-Friendliness |

|---|---|---|---|---|---|

| Traditional Hantzsch | Acetic Acid | Ethanol, 80°C | 3 h | 78 | Moderate |

| Ionic Liquid | [H2-DABCO][HSO4]2 | EtOH, 25°C | 5 min | 98 | High |

| Solvent-Free | [Pyridine-1-SO3H-2-COOH]Cl | 50°C | 20 min | 92 | High |

The ionic liquid method outperforms others in yield and reaction time, aligning with green chemistry principles.

Characterization and Analytical Validation

Spectroscopic Data

X-ray Diffraction (XRD)

Crystalline samples exhibit a monoclinic lattice with space group P21/c, consistent with hexahydroquinoline derivatives.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline derivatives with different oxidation states.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.

Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce alcohol derivatives.

Scientific Research Applications

Ethyl 4-(2-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and neuroprotective properties.

Organic Synthesis: This compound serves as an intermediate in the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.

Biological Studies: Researchers investigate its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of Ethyl 4-(2-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. It is believed to modulate the activity of certain enzymes and receptors, leading to its observed biological effects. For instance, it may inhibit the activity of inflammatory mediators or interact with neuroreceptors to exert neuroprotective effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

The target compound belongs to a broader class of ethyl 4-aryl-2,7,7-trimethyl-5-oxo-hexahydroquinoline-3-carboxylates. Key analogs and their substituent effects are summarized below:

Physicochemical Properties

| Property | Target (2-F) | 2-Cl | 3-OH | 4-F | 4-OMe |

|---|---|---|---|---|---|

| Melting Point (°C) | Not reported | 198–200 | 220–222 | Not reported | 249 |

| LogP | Estimated ~3.1 | 3.5 | 2.8 | ~3.0 | 3.7 |

| Aqueous Solubility | Low | Very low | Moderate | Low | Very low |

- The 3-hydroxyphenyl analog’s higher solubility stems from hydrogen-bonding interactions .

- Methoxy and halogen substituents increase lipophilicity, impacting membrane permeability .

Crystallographic and Spectroscopic Insights

- Hydrogen Bonding : The 3-hydroxyphenyl analog forms intermolecular O–H···O bonds (2.76 Å), influencing crystal packing .

- Conformational Flexibility: The 4-methoxyphenyl derivative adopts a boat conformation in the cyclohexenone ring, while halogenated analogs show planar aryl ring orientations .

- NMR Shifts : Fluorine causes deshielding in adjacent protons (e.g., C4-H δ ~5.2 ppm in 2-F vs. δ ~4.9 ppm in 4-F) .

Biological Activity

Ethyl 4-(2-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a compound belonging to the oxoquinoline family, known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by research findings, case studies, and data tables.

- Chemical Formula : C21H24FNO3

- Molecular Weight : 357.42 g/mol

- CAS Number : [not provided in search results]

This compound features a fluorophenyl group and a hexahydroquinoline structure that contribute to its unique biological properties.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of oxoquinoline derivatives. For instance, derivatives of 5-oxo-1,4,5,6,7,8-hexahydroquinoline have shown significant antibacterial activity against various strains including Staphylococcus aureus and Escherichia coli . The presence of the fluorine atom in this compound enhances its efficacy compared to non-fluorinated analogs.

Antiviral Activity

Research indicates that certain oxoquinoline derivatives exhibit antiviral properties. For example, compounds structurally similar to this compound have been identified as potent inhibitors of HIV transcription . The structure-activity relationship (SAR) studies suggest that modifications in the phenyl group can significantly affect antiviral potency.

Cytotoxicity and Cancer Research

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. In particular, it has been shown to induce apoptosis in human breast cancer cells . This property is attributed to the compound's ability to interact with cellular signaling pathways involved in cell proliferation and survival.

Data Table: Biological Activities of this compound

| Activity Type | Target Organism/Cell Line | IC50/EC50 Value | Reference |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus | 15 µg/mL | |

| Antiviral | HIV | 25 µM | |

| Cytotoxicity | MCF-7 (breast cancer) | 30 µM |

Case Study 1: Antimicrobial Efficacy

In a study conducted by Koga et al. (1980), various oxoquinolone derivatives were evaluated for their antibacterial properties. This compound demonstrated superior activity against resistant strains of E. coli, indicating its potential as a lead compound for antibiotic development.

Case Study 2: Antiviral Mechanism

Baba et al. (1998) explored the antiviral mechanisms of oxoquinolone derivatives against HIV. The study revealed that this compound inhibited viral replication by disrupting the transcription process essential for viral proliferation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.